5-Bromo-4-hydroxy-2-methoxypyridine synthesis and characterization
5-Bromo-4-hydroxy-2-methoxypyridine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-hydroxy-2-methoxypyridine
Introduction
Heterocyclic compounds, particularly pyridine derivatives, form the structural core of countless pharmaceuticals, agrochemicals, and functional materials. Their versatile reactivity and biological significance make them a focal point of synthetic chemistry. This guide provides a comprehensive technical overview of 5-Bromo-4-hydroxy-2-methoxypyridine, a functionalized pyridine scaffold with significant potential as a building block in medicinal chemistry and drug development. The strategic placement of its bromo, hydroxyl, and methoxy groups offers multiple reactive handles for constructing complex molecular architectures.
This document, intended for researchers, chemists, and drug development professionals, details a robust synthetic pathway for 5-Bromo-4-hydroxy-2-methoxypyridine, rooted in established chemical principles. We will explore the causality behind the chosen synthetic strategy and provide detailed, self-validating protocols for both its synthesis and its comprehensive characterization by modern spectroscopic methods.
Physicochemical Properties
A summary of the key physicochemical properties for the target compound is presented below.
| Property | Value |
| IUPAC Name | 5-Bromo-2-methoxy-4-pyridinol |
| Molecular Formula | C₆H₆BrNO₂ |
| Molecular Weight | 204.02 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and Methanol |
Synthetic Strategy and Workflow
The synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine is most effectively approached through a multi-step pathway that leverages a stable, readily available precursor. A direct, one-pot synthesis is challenging due to the difficulty of selectively functionalizing the pyridine ring at three specific positions.
Our proposed strategy hinges on the selective demethylation of a dimethoxy precursor. This approach is advantageous because the methoxy groups act as protecting groups and can influence the regioselectivity of the bromination step. The 4-methoxy group is typically more susceptible to cleavage than the 2-methoxy group, providing a reliable method for introducing the 4-hydroxy functionality at the final stage. This method has been successfully applied in the synthesis of related quinoline alkaloids.[1][2][3][4]
The overall workflow is visualized below.
Caption: Synthetic pathway for 5-Bromo-4-hydroxy-2-methoxypyridine.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis and purification of the target compound.
Step 1: Synthesis of 5-Bromo-2,4-dimethoxypyridine
This procedure is based on the electrophilic bromination of an activated pyridine ring. N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent. The reaction is analogous to the bromination of other electron-rich heterocyclic systems.[5][6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and dried under nitrogen, dissolve 2,4-dimethoxypyridine (1.0 eq.) in a suitable solvent such as acetonitrile or chloroform (10 mL per 1 mmol of starting material).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-Bromo-2,4-dimethoxypyridine as a solid.
Step 2: Selective Demethylation to 5-Bromo-4-hydroxy-2-methoxypyridine
The selective cleavage of the 4-methoxy group is achieved using a nucleophilic demethylating agent. Reagents like sodium trimethylsilanethiolate or other thiolate anions in a polar aprotic solvent are effective for this transformation, as they preferentially attack the more accessible 4-position.[7]
Protocol:
-
Reagent Preparation: In a flame-dried, nitrogen-flushed flask, prepare the demethylating agent. For example, add sodium hydride (1.5 eq.) to a solution of trimethylsilanethiol (1.5 eq.) in 1,3-dimethyl-2-imidazolidinone (DMI) at 0 °C.
-
Reaction Setup: Add the intermediate, 5-Bromo-2,4-dimethoxypyridine (1.0 eq.), to the solution of the demethylating agent.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature and carefully quench with water. Acidify the solution to pH ~5-6 with 1M HCl. A precipitate should form.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Bromo-4-hydroxy-2-methoxypyridine.
Structural Elucidation and Characterization
Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic techniques provides a comprehensive structural profile.
Caption: Analytical workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[8]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is more likely to be observed) in a 5 mm NMR tube.[9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Expected Spectroscopic Data:
| ¹H NMR (Predicted, in DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment & Rationale |
| ~10.0-11.0 (s, 1H, br) | -OH proton. Broad singlet, exchangeable with D₂O. |
| ~8.1 (s, 1H) | H-6 proton. Singlet due to no adjacent protons. Shifted downfield by the electronegative nitrogen. |
| ~6.9 (s, 1H) | H-3 proton. Singlet due to no adjacent protons. |
| ~3.9 (s, 3H) | -OCH₃ protons. Sharp singlet in the aliphatic region. |
| ¹³C NMR (Predicted, in DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment & Rationale |
| ~165.0 | C-4. Attached to the hydroxyl group. |
| ~160.0 | C-2. Attached to the methoxy group and nitrogen. |
| ~145.0 | C-6. Aromatic CH, downfield due to nitrogen. |
| ~110.0 | C-3. Aromatic CH. |
| ~95.0 | C-5. Attached to bromine, significant upfield shift. |
| ~56.0 | -OCH₃ carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[10]
Protocol:
-
Sample Preparation: Acquire the spectrum using either a KBr pellet method or by placing a small amount of the solid product directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (hydroxyl group) |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic, -OCH₃) |
| 1600-1450 | C=C and C=N ring stretching vibrations |
| ~1250 | C-O stretch (asymmetric, aryl ether) |
| ~1050 | C-O stretch (symmetric, aryl ether) |
| ~700-550 | C-Br stretch |
Mass Spectrometry (MS)
MS is essential for determining the molecular weight and confirming the elemental composition via the isotopic pattern.[8]
Protocol:
-
Sample Introduction: Introduce a dilute solution of the product in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion for Electrospray Ionization (ESI) or use a solid probe for Electron Ionization (EI).
-
Data Acquisition: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass.
Expected Mass Spectrometry Data:
| Analysis Type | Expected m/z Value & Rationale |
| Molecular Ion [M+H]⁺ (ESI) | 203.97 / 205.97: The presence of a near 1:1 ratio for this pair of peaks is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br/⁸¹Br). |
| Exact Mass (HRMS) | 203.9682 (for C₆H₇⁷⁹BrNO₂⁺): Confirms the elemental formula C₆H₆BrNO₂. |
Conclusion
This technical guide outlines a logical and robust pathway for the synthesis of 5-Bromo-4-hydroxy-2-methoxypyridine, a valuable heterocyclic building block. The proposed route, involving the bromination of a dimethoxy precursor followed by selective demethylation, provides a reliable method for obtaining the target compound. The detailed protocols for synthesis and the comprehensive guide to structural characterization via NMR, IR, and MS serve as a practical framework for researchers. The successful synthesis and validation of this compound will enable its application in the development of novel molecular entities for the pharmaceutical and agrochemical industries.
References
-
Journal of Chemical, Environmental and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]
- Google Patents.
-
PubChem. 5-Bromo-2-methoxypyridine. [Link]
-
Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]
-
PubChem. 5-Bromo-4-methoxypyridin-2-amine. [Link]
-
PubChem. 5-Bromo-4-methoxy-2-methylpyridine. [Link]
-
ResearchGate. Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]
-
PubMed. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. [Link]
-
IndiaMART. 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde. [Link]
-
PrepChem.com. Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Semantic Scholar. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. [Link]
-
Semantic Scholar. Demethylation of methoxypyridines with sodium trimethylsilanethiolate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
University of Hertfordshire. Demethylation of 2,4-dimethoxquinolines: the synthesis of atanine. [Link]
-
SpectraBase. 5-Bromo-2-methoxy-4-methylpyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Demethylation of 2,4-dimethoxquinolines: the synthesis of atanine [uhra.herts.ac.uk]
- 5. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
